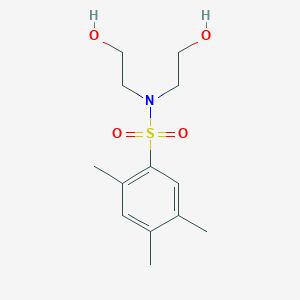![molecular formula C12H14Cl2N2O3S B273181 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine, also known as ADSP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating various physiological processes, including mood, appetite, and sleep. By blocking the activity of the 5-HT1A receptor, this compound can modulate the activity of serotonin and its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin signaling pathways and the regulation of various physiological processes. In animal studies, this compound has been shown to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is its specificity for the 5-HT1A receptor, which allows researchers to selectively modulate serotonin signaling pathways. However, one of the limitations of this compound is its relatively low potency, which can make it challenging to achieve the desired effects at lower concentrations.
Orientations Futures
There are several future directions for the research on 1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine. One area of interest is the development of more potent this compound analogs that can be used at lower concentrations. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of mood disorders and other neurological conditions.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for the 5-HT1A receptor makes it a valuable tool for the study of serotonin signaling pathways, and its biochemical and physiological effects suggest its potential as a therapeutic agent. Further research is needed to explore the full potential of this compound and its analogs in various fields of research.
Méthodes De Synthèse
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can be synthesized using a series of chemical reactions involving piperazine, acetic anhydride, and 2,5-dichlorobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of this compound as a white solid.
Applications De Recherche Scientifique
1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the function of neurotransmitter receptors. This compound acts as a competitive antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. By blocking the activity of this receptor, this compound can help researchers better understand the role of serotonin in various physiological processes.
Propriétés
Formule moléculaire |
C12H14Cl2N2O3S |
|---|---|
Poids moléculaire |
337.2 g/mol |
Nom IUPAC |
1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-9(17)15-4-6-16(7-5-15)20(18,19)12-8-10(13)2-3-11(12)14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
GWLSPAWZUGPFKP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















